molecular formula C16H13F3N4OS B2431841 2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034619-78-6

2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No. B2431841
CAS RN: 2034619-78-6
M. Wt: 366.36
InChI Key: ZTRDMQPPJDOJDY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as the dominant motif of many drugs . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .


Synthesis Analysis

Considerable methods have been devised to prepare these compounds . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring system containing a pyrazole ring and a pyrimidine ring . The properties and stability of these compounds can be influenced by the groups attached to the ring system .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including substitution reactions with different nucleophiles . They can also participate in condensation reactions with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the groups attached to the ring system . For example, the presence of electron-donating groups at position 7 on the fused ring can improve both the absorption and emission behaviors .

Scientific Research Applications

Insecticidal Activity

Compounds incorporating pyrazolo[1,5-a]pyrimidin-6-yl moieties have been synthesized and evaluated for their insecticidal efficacy against pests like the cotton leafworm, Spodoptera littoralis. These studies suggest that derivatives of such compounds could serve as potential leads for the development of new insecticides (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

Several new heterocycles incorporating the pyrazolo[1,5-a]pyrimidin-6-yl acetamide structure have shown promising antimicrobial properties. These compounds have been tested for their efficacy against various microorganisms, indicating their potential use in developing new antimicrobial agents. Additionally, some of these compounds have demonstrated antitumor activities, suggesting their applicability in cancer research and therapy (Bondock et al., 2008).

Radioligand Imaging

Derivatives of pyrazolo[1,5-a]pyrimidine, such as DPA-714, have been synthesized and labeled with fluorine-18 for use in positron emission tomography (PET) imaging. These compounds target the translocator protein (18 kDa) and have applications in imaging neuroinflammation, which could be crucial for the diagnosis and monitoring of neurological diseases (Dollé et al., 2008).

Synthesis of Novel Heterocycles

The flexibility of the pyrazolo[1,5-a]pyrimidin-6-yl acetamide framework has been exploited in the synthesis of various novel heterocycles. These synthetic endeavors have not only expanded the chemical space of these compounds but also opened up new avenues for their potential applications in drug discovery and development (El-Morsy et al., 2017).

Mechanism of Action

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c17-16(18,19)13-6-14-20-7-12(8-23(14)22-13)21-15(24)10-25-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRDMQPPJDOJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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